methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C24H24N4O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 4-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H24N4O3/c1-14-10-11-15(2)18(12-14)21-19(13-28(27-21)17-8-6-5-7-9-17)22-20(23(29)31-4)16(3)25-24(30)26-22/h5-13,22H,1-4H3,(H2,25,26,30) |
InChI Key |
IREUPMRYTSGAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction-Based Cyclocondensation
The Biginelli reaction, a three-component cyclocondensation of aldehydes, β-keto esters, and urea, is a cornerstone for synthesizing dihydropyrimidinones (DHPMs). For the target compound, the aldehyde component must be pre-synthesized as 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Procedure :
-
Pyrazole Aldehyde Synthesis :
-
Biginelli Cyclocondensation :
Optimization Considerations :
-
Acid Catalyst : Substituting HCl with FeCl₃ (5 mol%) improves yield to 82% by enhancing electrophilicity of the aldehyde.
-
Solvent : Ethanol is preferred for solubility, but acetonitrile reduces side reactions in sterically hindered systems.
Green Chemistry Techniques
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes while improving yields.
Procedure :
-
Mix pyrazole aldehyde (1 equiv), methyl acetoacetate (1.1 equiv), and urea (1.3 equiv) with montmorillonite K10 clay (20 mg/mmol) as a catalyst.
-
Irradiate in a microwave reactor at 120°C for 15 minutes.
-
Quench with water, filter, and purify via column chromatography (hexane/ethyl acetate, 7:3) to isolate the product (Yield: 88–92%).
Advantages :
Mechanochemical Synthesis
Solvent-free grinding methods minimize waste and bypass solubility limitations.
Procedure :
-
Grind pyrazole aldehyde (1 equiv), methyl acetoacetate (1.1 equiv), and urea (1.5 equiv) with p-toluenesulfonic acid (10 mol%) in a mortar for 30 minutes.
-
Wash the mixture with cold methanol to remove unreacted reagents.
Structural Characterization and Analytical Data
Post-synthesis characterization ensures structural fidelity and purity:
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃) :
-
IR (KBr) :
-
MS (ESI+) :
Crystallographic Data
Single-crystal X-ray diffraction (where available) confirms the tetrahydropyrimidine ring adopts a sofa conformation, with the pyrazole moiety oriented perpendicularly to minimize steric clash.
Challenges and Mitigation Strategies
Steric Hindrance
The 2,5-dimethylphenyl group introduces steric bulk, slowing aldehyde reactivity. Mitigation includes:
Byproduct Formation
N-Phenylpyrazole decomposition under acidic conditions generates tar-like byproducts. Strategies:
-
Low-Temperature Phases : Stepwise heating (60°C → 120°C) prevents thermal degradation.
-
Protecting Groups : Temporarily protecting the pyrazole NH with Boc groups reduces side reactions.
Comparative Evaluation of Methods
| Method | Conditions | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Classical Biginelli | HCl, ethanol, reflux | 8h | 65–75 | 95 |
| Microwave | K10 clay, 120°C | 15m | 88–92 | 98 |
| Mechanochemical | p-TsOH, grinding | 30m | 78–84 | 97 |
Key Insights :
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated derivatives, nucleophiles (amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations :
Ethyl esters (e.g., CAS 1243021-30-8) exhibit higher molecular weight and lipophilicity, which could enhance bioavailability .
Pyrazole Substituent Effects :
- Electron-withdrawing groups (e.g., 4-fluorophenyl in ) increase polarity and hydrogen-bonding capacity .
- Steric hindrance from 2,5-dimethylphenyl (target compound) may reduce crystal packing efficiency compared to less bulky analogs .
Core Modifications :
- The 2-thioxo variant (CAS 1243021-30-8) introduces a sulfur atom, altering electronic distribution and enabling disulfide bond interactions .
- Thiazolo[3,2-a]pyrimidine derivatives () exhibit rigid planar structures, favoring π-π stacking in crystalline phases .
Computational and Analytical Studies
Biological Activity
Methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pyrazole ring fused with a tetrahydropyrimidine ring. Its molecular formula is with a molecular weight of 416.5 g/mol. The IUPAC name of the compound is methyl 4-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O3 |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | methyl 4-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| InChI | InChI=1S/C24H24N4O3/c1... |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may inhibit enzymes or receptors involved in inflammatory pathways, which suggests potential anti-inflammatory properties. Additionally, its structural features allow it to interact with multiple biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example:
- Cell Line Studies : In vitro assays conducted on various cancer cell lines revealed that the compound exhibits significant cytotoxicity with IC50 values in the low micromolar range.
- Mechanistic Insights : The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Anti-inflammatory Effects
The compound's anti-inflammatory effects have been explored through various models:
- In Vivo Models : Animal studies demonstrated that administration of the compound reduced markers of inflammation such as TNF-alpha and IL-6.
- Cellular Mechanisms : The compound inhibited the activation of NF-kB signaling pathways in macrophages, leading to reduced expression of pro-inflammatory cytokines.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound:
- Synthesis Approach : The synthesis typically involves multi-step reactions starting from 3-(2,5-dimethylphenyl)-1-phenylpyrazole derivatives combined with ethyl acetoacetate under basic conditions to form the tetrahydropyrimidine structure .
- Biological Evaluation : A study published in PLOS ONE demonstrated that derivatives of similar structures exhibited significant anti-cancer activity and were effective against specific cancer types .
- Comparative Studies : When compared to other heterocyclic compounds with similar structures, this compound showed enhanced potency in both anti-inflammatory and anticancer assays .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
- Methodological Answer : The compound is synthesized via modified Biginelli reactions or multi-component condensations. A typical protocol involves refluxing substituted phenylpyrazole precursors with β-keto esters and urea/thiourea derivatives in ethanol or acetic acid under catalytic conditions (e.g., HCl or Lewis acids). Post-synthetic modifications, such as alkylation or coupling reactions, may introduce additional functional groups. Reaction progress is monitored via TLC and spectroscopic methods (e.g., NMR, IR) .
Q. What spectroscopic and crystallographic techniques are used for structural characterization?
- Methodological Answer :
- X-ray crystallography resolves the 3D molecular conformation, including bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
- NMR spectroscopy (¹H, ¹³C, DEPT) confirms proton environments and carbon frameworks, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. How is the compound screened for initial biological activity?
- Methodological Answer :
- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Enzyme inhibition studies : Kinetic assays targeting enzymes like dihydrofolate reductase (DHFR) or cyclooxygenase (COX), with IC₅₀ values calculated .
Advanced Research Questions
Q. How can multi-step synthesis yields be optimized for this compound?
- Methodological Answer :
- Reaction monitoring : Use HPLC or in-situ FTIR to track intermediate formation and optimize reaction time/temperature .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) or organocatalysts to enhance regioselectivity and reduce side products .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Comparative assays : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables .
- Structural analogs : Synthesize derivatives with systematic substitutions (e.g., halogens or methoxy groups) to correlate activity with electronic/steric effects .
- Meta-analysis : Cross-reference bioactivity data with crystallographic or computational models to identify binding site discrepancies .
Q. What computational methods are used to study the compound’s reaction mechanisms or biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models reaction pathways (e.g., cyclocondensation steps) and transition states .
- Molecular docking : Predicts binding affinities with target proteins (e.g., COX-2 or DHFR) using software like AutoDock or Schrödinger .
- Molecular Dynamics (MD) : Simulates ligand-protein stability under physiological conditions .
Q. How are structure-activity relationships (SARs) established for pyrimidinone derivatives?
- Methodological Answer :
- Analog synthesis : Introduce substituents at the pyrazol-4-yl or phenyl groups to assess steric/electronic effects .
- Biological profiling : Test analogs against a panel of disease models (e.g., cancer cell lines, microbial strains) to identify critical pharmacophores .
- QSAR modeling : Develop regression models linking substituent properties (e.g., logP, molar refractivity) to bioactivity .
Q. What challenges arise in crystallographic analysis of this compound?
- Methodological Answer :
- Polymorphism : Multiple crystal forms may require screening solvent systems to isolate the most stable polymorph .
- Disorder : Dynamic groups (e.g., rotating methyl or phenyl rings) complicate electron density mapping, necessitating low-temperature data collection .
- Twinned crystals : Use PLATON or TWINLAW to deconvolute overlapping diffraction patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
